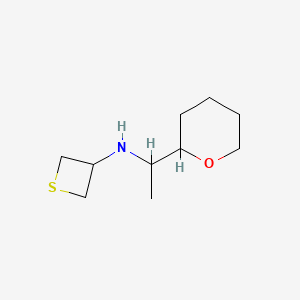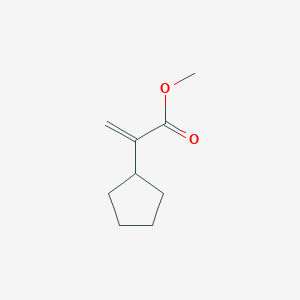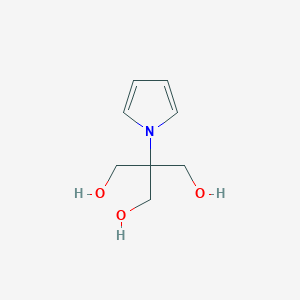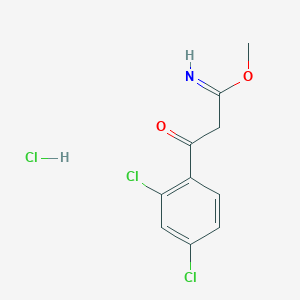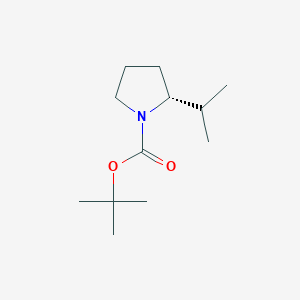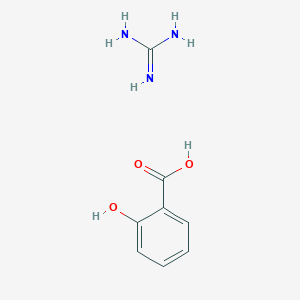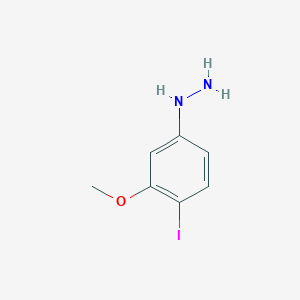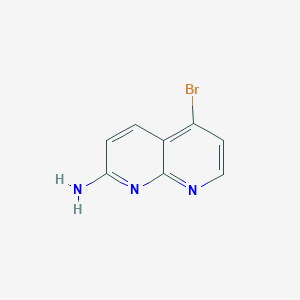
5-Bromo-3-methoxypicolinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methoxypicolinoyl chloride is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of picolinic acid, where the bromine and methoxy groups are substituted at the 5th and 3rd positions, respectively, and the carboxyl group is converted to an acyl chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxypicolinoyl chloride typically involves the following steps:
Bromination: The starting material, 3-methoxypyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: The brominated product is then oxidized to form 5-bromo-3-methoxypicolinic acid.
Conversion to Acyl Chloride: Finally, the picolinic acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxyl group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methoxypicolinoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-3-methoxypicolinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed under inert atmosphere conditions.
Hydrolysis: Aqueous conditions, often with a base or acid catalyst, facilitate hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Picolinic Acid Derivatives: From hydrolysis.
Applications De Recherche Scientifique
5-Bromo-3-methoxypicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the synthesis of molecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methoxypicolinic acid: The carboxylic acid counterpart.
3-Methoxypicolinoyl chloride: Lacks the bromine substituent.
5-Bromo-2-methoxypicolinoyl chloride: Differently substituted isomer.
Uniqueness
5-Bromo-3-methoxypicolinoyl chloride is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound for targeted synthesis in various research fields.
Propriétés
IUPAC Name |
5-bromo-3-methoxypyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCRHFQXIESEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
